

Spectroscopic Analysis of 2-(1H-indol-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(1H-indol-2-yl)phenol*

Cat. No.: B186791

[Get Quote](#)

Introduction

2-(1H-indol-2-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the presence of both indole and phenol moieties. The indole ring is a common scaffold in numerous biologically active compounds, while the phenolic hydroxyl group provides a site for further functionalization and imparts antioxidant properties. A thorough spectroscopic analysis is paramount for the unambiguous structure elucidation and purity assessment of this compound, which is crucial for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic characterization of **2-(1H-indol-2-yl)phenol**, including detailed experimental protocols and representative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

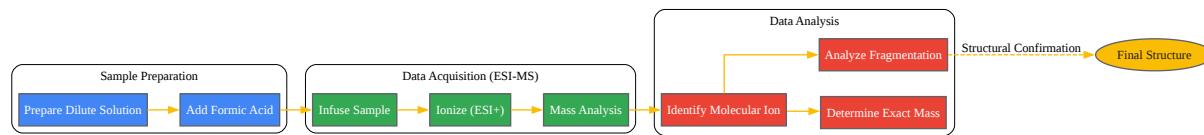
Data Presentation

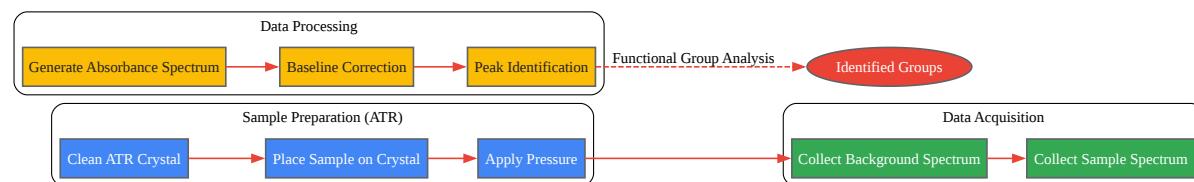
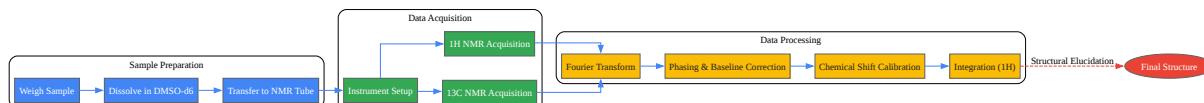
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **2-(1H-indol-2-yl)phenol**.

Table 1: ^1H NMR (500 MHz, DMSO- d_6) Spectroscopic Data for **2-(1H-indol-2-yl)phenol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
11.45	br s	1H	Indole N-H
9.80	s	1H	Phenolic O-H
7.65	d	1H	Ar-H
7.45	d	1H	Ar-H
7.20 - 7.10	m	2H	Ar-H
7.05	t	1H	Ar-H
6.95	t	1H	Ar-H
6.85	d	1H	Ar-H
6.70	s	1H	Indole C3-H

Table 2: ^{13}C NMR (125 MHz, DMSO- d_6) Spectroscopic Data for **2-(1H-indol-2-yl)phenol**





Chemical Shift (δ , ppm)	Assignment
155.0	Phenolic C-O
137.5	Indole C-N
136.0	Indole C7a
129.0	Ar-C
128.5	Ar-C
125.0	Indole C3a
122.0	Ar-C
121.5	Ar-C
120.0	Indole C5
119.5	Indole C6
115.0	Ar-C
112.0	Indole C4
111.5	Indole C7
101.0	Indole C3

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-(1H-indol-2-yl)phenol**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a 500 MHz NMR spectrometer equipped with a broadband probe.

- Tune and match the probe for both ^1H and ^{13}C frequencies.
- Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the range of -2 to 14 ppm.
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.
 - Accumulate 16 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.
 - Accumulate 1024 scans.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase correct the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ^1H and δ 39.52 for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum.

Visualization: NMR Experimental Workflow

Click to download full resolution via product page

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(1H-indol-2-yl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186791#spectroscopic-analysis-of-2-1h-indol-2-yl-phenol\]](https://www.benchchem.com/product/b186791#spectroscopic-analysis-of-2-1h-indol-2-yl-phenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com